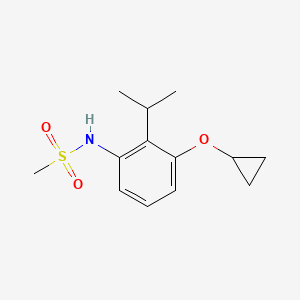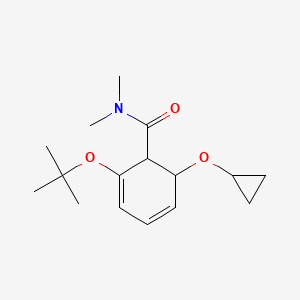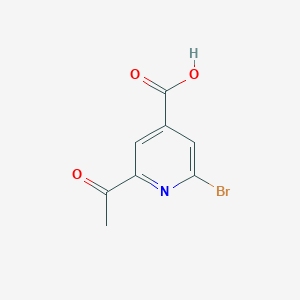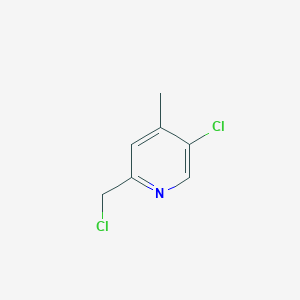
5-Chloro-2-(chloromethyl)-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(chloromethyl)-4-methylpyridine: is an organic compound belonging to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(chloromethyl)-4-methylpyridine typically involves the chlorination of 3-methylpyridine. One common method includes the following steps :
Starting Material: 3-methylpyridine.
Reaction Conditions: The reaction is carried out in an organic solvent with an acid buffering agent solution to maintain a pH range of 4-5.
Chlorination: Chlorine gas is introduced into the reaction mixture at elevated temperatures (80-100°C) while stirring.
Purification: The reaction mixture is then subjected to underpressure distillation to remove the solvent, yielding the desired product as a brown-red oily liquid, which is further purified.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous chlorination in a controlled environment to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated pyridine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Hydrogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloro-2-(chloromethyl)-4-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. It is used in the development of drugs targeting specific biological pathways.
Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of pesticides and herbicides. It is also used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(chloromethyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism varies based on the derivative or final product synthesized from this compound.
Comparación Con Compuestos Similares
2-Chloro-5-chloromethylpyridine: Similar structure but different substitution pattern.
5-Chloro-2-methyl-4-isothiazolin-3-one: Contains an isothiazolinone ring instead of a pyridine ring.
Uniqueness: 5-Chloro-2-(chloromethyl)-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various specialized compounds.
Propiedades
Fórmula molecular |
C7H7Cl2N |
|---|---|
Peso molecular |
176.04 g/mol |
Nombre IUPAC |
5-chloro-2-(chloromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-6(3-8)10-4-7(5)9/h2,4H,3H2,1H3 |
Clave InChI |
NAFAJVFOCHXNMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


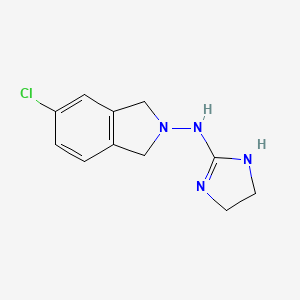
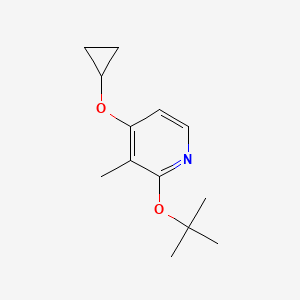
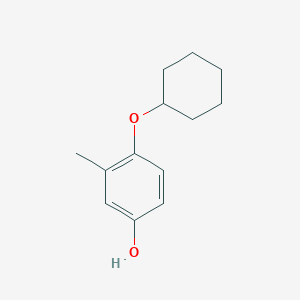
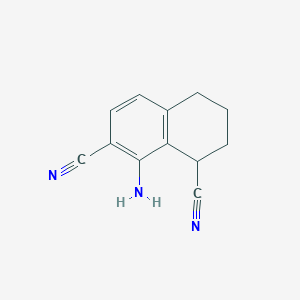

![Ethyl 2-methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14848551.png)
![4-(3,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14848554.png)
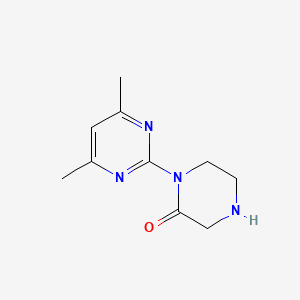
![6-Chloro-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14848563.png)
